molecular formula C11H12N2O B11905507 (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Cat. No.: B11905507
M. Wt: 188.23 g/mol
InChI Key: ALPRXCPXIOIWSS-GHXNOFRVSA-N
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Description

(NZ)-N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine (Molecular Formula: C₁₁H₁₂N₂O; Molecular Weight: 188.23 g/mol) is an indole-derived hydroxylamine compound. Its structure features a 1,2-dimethylindole core with a hydroxylamine group at the 3-position, forming a methylidene bridge. This compound has garnered attention for its cytotoxic properties against cancer cell lines, such as MDA-MB-231 breast cancer cells, with studies reporting IC₅₀ values indicative of apoptosis induction and cell cycle arrest .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3/b12-7-

InChI Key

ALPRXCPXIOIWSS-GHXNOFRVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N\O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Oxidative Transformations

The hydroxylamine moiety undergoes oxidation under controlled conditions. For example:

  • Conversion to nitriles : Analogous hydroxylamine derivatives, such as O-protected aldoximes, participate in Brønsted acid-catalyzed transoximation to form nitriles (e.g., via Fe³⁺ or Ru catalysts) . This reaction could apply to (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine if the hydroxylamine group acts as a nitrile precursor.

  • Oxidative dehydrogenation : Ruthenium-catalyzed dehydrogenation of primary amines to nitriles suggests potential for similar pathways with hydroxylamine derivatives under oxidant-free conditions.

Key Reaction Pathway

Reaction Type Conditions Product
Oxidation to nitrileBrønsted acid (e.g., TfOH), 50–80°CIndole-linked nitrile derivative
Oxidative dehydrogenationRu catalysts, H₂ evolutionDehydrogenated nitrile product

Nucleophilic Additions

The hydroxylamine group exhibits nucleophilic reactivity:

  • Condensation with carbonyls : Reacts with aldehydes/ketones to form oxime derivatives, analogous to the synthesis of substituted aldoximes . The dimethylindole ring may sterically influence regioselectivity.

  • Schiff base formation : The imine (C=N) bond in the hydroxylamine structure can act as an electrophilic site for nucleophilic attack, forming complexes with amines or thiols.

Example Reaction

(NZ)-Compound+RCHOIndole-oxime derivative+H2O\text{(NZ)-Compound} + \text{RCHO} \rightarrow \text{Indole-oxime derivative} + \text{H}_2\text{O}

Conditions: Acidic or neutral media, room temperature .

Cyclization and Heterocycle Formation

The indole scaffold facilitates cyclization:

  • Intramolecular cycloaddition : Under thermal or photochemical conditions, the hydroxylamine group may engage in [3+2] cycloadditions with adjacent unsaturated bonds, forming fused bicyclic structures.

  • Metal-mediated cross-coupling : Palladium or copper catalysts could mediate coupling reactions (e.g., Suzuki-Miyaura) at the indole’s C-2 or C-3 positions, leveraging the methyl groups’ directing effects .

Redox Reactions

The hydroxylamine group participates in reversible redox processes:

  • Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the hydroxylamine to a primary amine, retaining the indole framework.

  • Oxidation to nitroso : Strong oxidants (e.g., MnO₂) yield a nitroso derivative, which may dimerize or react further .

Biological Interactions

While direct pharmacological data is limited, structural analogs like serotonin (5-hydroxytryptamine) suggest potential bioactivity. The hydroxylamine group may interact with enzyme active sites via hydrogen bonding or coordination to metal ions .

Comparative Reactivity Table

Functional Group Reaction Type Outcome Distinct Feature
Hydroxylamine (-NH-OH)OxidationNitrile/Nitroso formationEnhanced by dimethylindole stabilization
Indole C-3 positionElectrophilic substitutionHalogenation/SulfonationDirected by methyl groups
Imine (C=N)Nucleophilic additionOxime/Thiosemicarbazide formationSteric hindrance from dimethyl groups

Mechanistic Insights

  • Steric effects : The 1,2-dimethyl groups on the indole ring hinder reactions at the C-2 position, favoring C-3 reactivity.

  • Electronic effects : Electron-donating methyl groups activate the indole ring for electrophilic substitutions, while the hydroxylamine group’s lone pairs facilitate redox transitions.

Scientific Research Applications

Anticancer Properties

Research indicates that (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Compounds derived from this structure have shown effective cytotoxicity against MDA-MB-231 breast cancer cells, with IC₅₀ values indicating substantial cell cycle arrest and induction of apoptosis.

Mechanistic Insights

The mechanism of action remains partially understood but is believed to involve interactions with molecular targets such as enzymes and receptors due to its indole structure. It may modulate the activity of these targets, leading to various biological responses.

Case Study 1: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that derivatives of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine exhibit:

  • Significant Cytotoxicity : Against MDA-MB-231 cells, leading to pre-G1 apoptosis and cell cycle arrest at the G2/M phase.
Cell LineIC₅₀ Value (μM)Mechanism
MDA-MB-23115Apoptosis induction

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that compounds containing this hydroxylamine moiety inhibited tubulin polymerization and several oncogenic kinases. This suggests potential therapeutic applications in cancer treatment by targeting critical pathways involved in tumor growth and metastasis.

Mechanism of Action

The mechanism of action of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole structure. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

The compound’s uniqueness lies in its indole scaffold, which distinguishes it from other hydroxylamine derivatives. Below is a comparison with structurally related compounds:

Compound Core Structure Functional Groups Key Structural Differences
(NZ)-N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine 1,2-Dimethylindole Hydroxylamine, methylidene bridge Indole ring with dual methyl substituents
(NZ)-N-[(2,4,6-Trimethoxyphenyl)methylidene]hydroxylamine 2,4,6-Trimethoxyphenyl Hydroxylamine, methoxy groups Aromatic ring with three methoxy substituents
(NZ)-N-[(3-Pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine Pyrazolo[1,5-a]pyrimidine Hydroxylamine, pyridine Fused pyrazole-pyrimidine heterocycle
(NZ)-N-[1-(4-Aminophenyl)ethylidene]hydroxylamine 4-Aminophenyl Hydroxylamine, ethylidene bridge Primary amine substituent on aromatic ring

Key Observations :

  • Methoxy-substituted analogues (e.g., ) show increased solubility but reduced metabolic stability compared to indole-based compounds.
Anticancer Effects
  • Target Compound: Demonstrates IC₅₀ values of 12–18 µM against MDA-MB-231 cells, outperforming 4-aminobenzaldehyde derivatives (IC₅₀ > 50 µM) .
  • N-{[2-(Isopropoxy)phenyl]methylidene}hydroxylamine : Shows moderate anticancer activity (IC₅₀ ~30 µM), attributed to weaker enzyme inhibition compared to indole derivatives .
Antimicrobial Activity
  • Target Compound: Limited data available, but hydroxylamine-containing indoles are known to disrupt microbial redox pathways .
  • N-{[2-(Ethoxy)phenyl]methylidene}hydroxylamine : Exhibits strong antimicrobial effects (MIC = 4 µg/mL) due to its electron-withdrawing ethoxy group .

Mechanistic Insights

  • Target Compound : The hydroxylamine group facilitates redox cycling, generating reactive oxygen species (ROS) that induce apoptosis. The indole scaffold enhances DNA binding affinity .
  • Pyrazolo-pyrimidine Derivatives (e.g., ) : Inhibit kinases via competitive binding at ATP sites, a mechanism distinct from ROS-mediated cytotoxicity.
  • Methoxy-Substituted Analogues (e.g., ) : Act as pro-drugs, requiring enzymatic demethylation for activation, which limits their efficacy in low-oxygen environments .

Biological Activity

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic potentials of this compound based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C₁₁H₁₂N₂O
Molecular Weight : 188.23 g/mol
IUPAC Name : (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine
CAS Number : 338997-02-7

The compound features an indole ring structure, which is known for its extensive biological activity. The hydroxylamine functional group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine typically involves a condensation reaction between 1,2-dimethylindole-3-aldehyde and hydroxylamine in organic solvents such as ethanol or methanol under reflux conditions. The reaction products are purified through crystallization or chromatography to achieve high purity levels (>95%) .

The precise mechanism of action for (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is not fully elucidated; however, it is believed to interact with various molecular targets including enzymes and receptors due to its indole structure. This interaction may modulate enzyme activities or receptor binding, leading to diverse biological responses .

Pharmacological Properties

Research indicates that compounds similar to (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine exhibit a range of pharmacological activities:

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives similar to (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine:

  • Anticancer Studies : A study demonstrated that indole derivatives can induce cell cycle arrest and apoptosis in breast cancer cells through modulation of the p53 pathway .
  • Anti-inflammatory Research : Research on related compounds has shown inhibition of cyclooxygenase enzymes (COX) which play a crucial role in inflammation .
  • Antimicrobial Activity : Some indole derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1,2-DimethylindoleStructureAnticancer
Indole-3-carbinolStructureAnti-inflammatory
3-MethylindoleStructureAntimicrobial

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and substituted indole precursors. For example, analogous compounds like N-[(quinoxalin-2-yl)methylidene]hydroxylamine are synthesized via Schiff base formation under inert conditions . Purity validation should employ HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated for structurally related azetidine derivatives (e.g., purity ≥98% via HPLC) . Confirm molecular identity using FT-IR and mass spectrometry, referencing NIST databases for spectral comparisons .

Q. How can the structural configuration of this compound be resolved, particularly its (NZ) isomerism?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the (NZ) configuration . For non-crystalline samples, employ 2D NMR (e.g., NOESY) to differentiate isomers based on spatial proximity of substituents .

Q. What safety protocols are critical when handling this hydroxylamine derivative?

  • Methodological Answer : Follow hazard codes Xn (Harmful) and N (Dangerous for the environment) as per hydroxylamine safety guidelines. Use fume hoods, nitrile gloves, and avoid skin/eye contact. Store in inert atmospheres to prevent decomposition, as recommended for similar nitrosocyclohexane hydroxylamines .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electron density distribution at the methylidene and hydroxylamine moieties. Use software like Gaussian or ORCA to simulate reaction pathways, referencing thermodynamic parameters (e.g., ΔG‡ for transition states) . Validate predictions experimentally via kinetic studies under controlled pH and temperature .

Q. What strategies address contradictions between spectroscopic and crystallographic data for this compound?

  • Methodological Answer : Cross-validate using multiple techniques:

  • If NMR suggests planar geometry but XRD shows non-planarity, assess solvent effects or crystal packing forces .
  • Compare experimental IR spectra with computed vibrational modes (e.g., using Spartan) to identify anomalies .
  • Re-examine sample purity, as impurities (e.g., byproducts) may skew spectroscopic results .

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Phase 1 : Determine octanol-water partition coefficients (log P) and hydrolysis rates via shake-flask experiments.
  • Phase 2 : Use LC-MS/MS to quantify degradation products in simulated wastewater.
  • Phase 3 : Evaluate ecotoxicity using Daphnia magna bioassays, correlating results with QSAR (Quantitative Structure-Activity Relationship) models.

Q. What theoretical frameworks guide the study of this compound’s biological interactions?

  • Methodological Answer : Link research to the following:

  • Ligand-Receptor Theory : Use molecular docking (AutoDock Vina) to predict binding affinities with indole-binding enzymes (e.g., cytochrome P450) .
  • Free Radical Scavenging : Apply Marcus theory to electron-transfer mechanisms in antioxidant assays (e.g., DPPH radical quenching) .

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